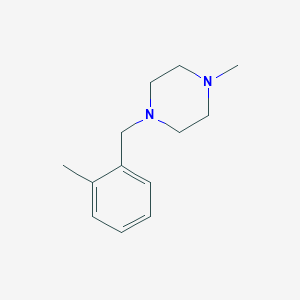![molecular formula C16H13ClN2O5 B5681709 ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chloro-2-nitrobenzoyl)-anthranilic acid ethyl ester and has the molecular formula C16H12ClN2O5.
科学研究应用
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used in scientific research for a variety of applications, including:
1. Antimicrobial activity: This compound has shown promising antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anticancer activity: This compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
4. Photodynamic therapy: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Induction of apoptosis: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
3. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
实验室实验的优点和局限性
The advantages of using ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its potential for various applications in scientific research. However, the limitations include its low solubility in water and its potential toxicity at high doses.
未来方向
Some possible future directions for the research on ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate include:
1. Development of novel derivatives: The synthesis of novel derivatives of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate with improved solubility and bioactivity could lead to new applications in scientific research.
2. Investigation of molecular targets: Further investigation of the molecular targets of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide insights into its mechanism of action and potential applications.
3. In vivo studies: In vivo studies on the pharmacokinetics and toxicity of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide valuable information for its clinical development.
Conclusion
In conclusion, ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and potential clinical applications.
合成方法
The synthesis of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder with a melting point of 170-172°C.
属性
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)12-8-7-10(17)9-14(12)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVEYTZWQLANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)

![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)